Fmoc-thr-OH-15N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

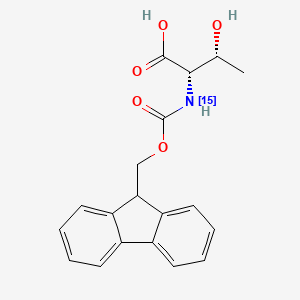

Fmoc-thr-OH-15N: is a derivative of threonine, an amino acid, where the nitrogen atom is isotopically labeled with nitrogen-15. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the assembly of peptides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-thr-OH-15N involves the protection of the amino group of threonine with the Fmoc group. This can be achieved by reacting threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The nitrogen-15 labeling is typically introduced during the synthesis of threonine itself or by using nitrogen-15 labeled ammonia or other nitrogen sources .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The isotopic labeling with nitrogen-15 is achieved using isotopically enriched nitrogen sources .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-thr-OH-15N undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, which is a common step in peptide synthesis.

Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HBTU or DIC.

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Chemistry: Fmoc-thr-OH-15N is widely used in solid-phase peptide synthesis (SPPS) for the preparation of isotopically labeled peptides. These labeled peptides are essential for studying protein structure and dynamics using techniques like nuclear magnetic resonance (NMR) spectroscopy .

Biology: In biological research, this compound is used to synthesize labeled peptides that can be incorporated into proteins. This allows researchers to study protein-protein interactions, enzyme mechanisms, and protein folding .

Medicine: Isotopically labeled peptides synthesized using this compound are used in medical research to develop diagnostic tools and therapeutic agents. These peptides can be used in imaging studies to track the distribution and metabolism of drugs in the body .

Industry: In the pharmaceutical industry, this compound is used to produce labeled peptides for drug development and quality control. These peptides help in understanding the pharmacokinetics and pharmacodynamics of new drugs .

Mécanisme D'action

The primary function of Fmoc-thr-OH-15N in peptide synthesis is to protect the amino group of threonine during the assembly of peptides. The Fmoc group is base-labile, meaning it can be removed under basic conditions without affecting the peptide chain . This selective deprotection allows for the stepwise addition of amino acids to form the desired peptide sequence .

Comparaison Avec Des Composés Similaires

Fmoc-Ser-OH-15N: Similar to Fmoc-thr-OH-15N but derived from serine.

Fmoc-Val-OH-15N: Derived from valine and used in peptide synthesis.

Fmoc-Gly-OH-15N: Derived from glycine and used in peptide synthesis.

Uniqueness: this compound is unique due to the presence of the hydroxyl group on the threonine side chain, which can participate in hydrogen bonding and other interactions. This makes it particularly useful in the synthesis of peptides that require specific structural features .

Activité Biologique

Fmoc-thr-OH-15N, a derivative of threonine labeled with nitrogen-15, is significant in peptide synthesis and biological research. Its unique isotopic labeling allows for enhanced tracking and analysis in various biological systems. This article explores the biological activity of this compound, focusing on its synthesis, applications, and case studies that highlight its relevance in biomedical research.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptides with specific amino acid sequences. The Fmoc (Nα-fluorenylmethoxycarbonyl) protecting group is utilized to facilitate the stepwise addition of amino acids while preventing undesired reactions.

Key Steps in Synthesis

- Preparation of the Resin : The synthesis begins with a solid support resin functionalized to attach the first amino acid.

- Coupling Reaction : The Fmoc-protected threonine is coupled to the resin-bound peptide chain using coupling reagents such as HATU or DIC.

- Deprotection : The Fmoc group is removed using piperidine, allowing for further elongation of the peptide chain.

- Purification : The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Biological Applications

This compound has diverse applications in biological research, particularly in studying protein dynamics and interactions due to its isotopic labeling.

1. Peptide Therapeutics

Recent studies have explored the use of peptides containing this compound as potential therapeutics against diseases such as tuberculosis. Research indicates that peptides can inhibit specific bacterial enzymes, providing a novel mechanism for drug development against resistant strains of Mycobacterium tuberculosis .

2. Cell Culture and Tissue Engineering

Hydrogels derived from Fmoc-peptides, including those containing threonine, have been developed for use in cell culture and tissue engineering. These hydrogels support cell growth and differentiation, highlighting their potential in regenerative medicine .

Case Studies

Several case studies illustrate the biological activity and potential applications of this compound:

Case Study 1: Anti-Tuberculosis Peptides

A study focused on synthesizing peptides that target murein peptide ligase (Mpl) from M. tuberculosis demonstrated that analogs containing this compound showed promising inhibitory activity against this enzyme, suggesting their utility in developing new anti-tuberculosis therapies .

Case Study 2: Hydrogel Formation

Research on peptide-derived hydrogels indicated that incorporating this compound into these systems improved mechanical properties and biocompatibility. These hydrogels were tested for their ability to support neuronal cell growth, demonstrating their applicability in neural tissue engineering .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m1/s1/i20+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYULCCKKLJPNPU-UGFDDMHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.